molecular formula C6H2ClFN2 B1592692 5-Chloro-3-fluoropyridine-2-carbonitrile CAS No. 207994-11-4

5-Chloro-3-fluoropyridine-2-carbonitrile

Cat. No. B1592692
Key on ui cas rn: 207994-11-4
M. Wt: 156.54 g/mol
InChI Key: CNRYBSVCHUPCDV-UHFFFAOYSA-N
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Patent
US07989469B2

Procedure details

2-Bromo-5-chloro-3-fluoropyridine (107 g, 0.5 mmol) and CuCN (55 g, 0.62 mmol) were added to a round bottom flask with a magnetic stirbar. The flask was fitted with a septum and purged with nitrogen for 10 minutes. DMSO (430 mL) was then added by syringe and the resulting mixture stirred at 120° C. for 3 h. The reaction was cooled to room temperature and then poured into a vigorously stirred mixture of EtOAc (1 L) and brine (1 L). The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated in vacuo. Silica gel chromatography (15% ethyl ether, 85% hexanes) provided the title compound as an off-white solid (52 g, 67%). The product was characterized by 1H NMR.
Quantity
107 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
55 g
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([F:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[C:10]([Cu])#[N:11]>>[Cl:9][C:5]1[CH:6]=[C:7]([F:8])[C:2]([C:10]#[N:11])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
BrC1=NC=C(C=C1F)Cl
Name
CuCN
Quantity
55 g
Type
reactant
Smiles
C(#N)[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 120° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a septum
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
DMSO (430 mL) was then added by syringe
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into a vigorously stirred mixture of EtOAc (1 L) and brine (1 L)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66434.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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